5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPPUICEIHSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CN2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may vary, but they typically involve similar multi-step synthetic
Biological Activity
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride, with CAS number 474377-01-0, is a compound that has garnered attention for its potential biological activities. The molecular formula is and it has a molecular weight of approximately 245.71 g/mol. This article examines its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolidine compounds, including 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride, exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with various bacterial and fungal strains effectively.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.0048 mg/mL |
| Compound C | Candida albicans | 0.039 mg/mL |
| 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride | Pending Further Study | Pending Further Study |
These findings suggest that the compound may possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
The biological activity of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride may be attributed to its ability to inhibit key metabolic pathways in microorganisms. Similar compounds have been shown to interfere with cell wall synthesis and disrupt membrane integrity, leading to cell death.
Case Studies
- Antibacterial Efficacy : In a study published in MDPI, pyrrolidine derivatives were tested against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
- Antifungal Activity : Another investigation into the antifungal properties of pyrrolidine derivatives found that they were effective against Candida albicans. The study highlighted the potential for these compounds to serve as alternative treatments for fungal infections, especially in cases resistant to conventional therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride can provide insights into its biological activity. Modifications in the molecular structure can lead to variations in potency and spectrum of activity:
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increased lipophilicity enhances membrane penetration |
| Hydroxyl group presence | Improved hydrogen bonding with target sites |
| Halogen substitution | Enhanced antibacterial properties due to increased reactivity |
Comparison with Similar Compounds
Structural Analogs
Table 1 highlights key structural and functional differences between the target compound and related hydrochlorides:
Key Observations :
- The target compound’s furan-pyrrolidine scaffold distinguishes it from alkaloid-based hydrochlorides (e.g., jatrorrhizine) or adamantane derivatives (e.g., memantine) .
Physicochemical Properties
Hydrochloride salts generally improve aqueous solubility and stability. For example:
- Ortho-Toluidine Hydrochloride : Soluble in water (1.2 g/L at 25°C), stable under acidic conditions .

- Nicardipine Hydrochloride : Acid-stable, as shown in Figure 10 of , suggesting similar stability for the target compound under gastric conditions .

- Memantine Hydrochloride : High solubility (≈50 mg/mL in water) due to ionizable amine group .
The target compound’s solubility and stability likely depend on its furan ring’s electron-withdrawing effects and the hydrochloride salt’s ion-pairing capacity.
Pharmacological Activity
While direct data are absent, comparisons to structurally related hydrochlorides suggest:
- Metabolic Effects : Jatrorrhizine hydrochloride ameliorates diabetic nephropathy in preclinical models, hinting at possible metabolic applications .
Stability and Degradation
- Acid Stability : Nicardipine hydrochloride retains >90% integrity under simulated gastric conditions (pH 1.2) , a benchmark for assessing the target compound’s oral bioavailability.
- Thermal Degradation : Hydrochlorides like dosulepin degrade at elevated temperatures (e.g., 150°C), necessitating storage at controlled temperatures .
Q & A
Q. What are the recommended methodologies for synthesizing 5-methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step processes, such as esterification of the furan-carboxylic acid derivative, followed by introduction of the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination. Acidification with HCl yields the hydrochloride salt. For example, analogous compounds (e.g., quinolinecarboxylic acid hydrochlorides) are synthesized using hydrolysis of esters under alkaline conditions (e.g., LiOH in THF) followed by HCl acidification to precipitate the hydrochloride salt . Optimization may require adjusting reaction temperatures (0°C to room temperature) and solvent systems (e.g., dichloromethane or methanol) to improve yields .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC with a C18 column and UV detection to assess purity (>95% is typical for pharmaceutical-grade intermediates) .
Q. What experimental approaches are suitable for determining solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using shake-flask methods followed by HPLC quantification .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Note that hydrochloride salts are generally stable in dry, cool conditions but may degrade in the presence of strong acids/bases or oxidizing agents .
Advanced Research Questions
Q. How can researchers design interaction studies to evaluate the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (KD).
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, guided by structural analogs (e.g., pyrrolidine-carboxylic acid derivatives with known receptor affinities) .
- Competitive binding assays using fluorescently labeled ligands to assess displacement efficacy .
Q. How should contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer composition (e.g., ionic strength), temperature, and cell line/passage number.
- Cross-validate using orthogonal methods : Compare results from cell-based assays (e.g., viability assays) and biochemical assays (e.g., enzyme inhibition).
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to identify outliers or systematic biases .
Q. What strategies are recommended for assessing the environmental impact of this compound during disposal?
- Methodological Answer :
- Regulatory frameworks : Follow guidelines like Germany’s WGK classification (e.g., WGK 2 for substances hazardous to water) to determine disposal protocols .
- Biodegradation studies : Use OECD 301/302 tests to evaluate microbial degradation in aqueous systems.
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to estimate LC₅₀/EC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


